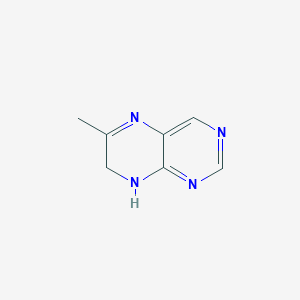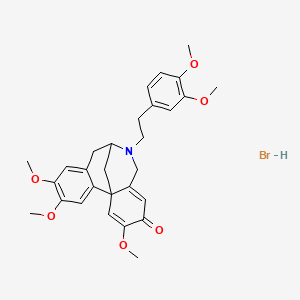
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-(2-(3,4-dimethoxyphenyl)ethyl)-2,10,11-trimethoxy-, hydrobromide, (+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-7,12b-Methanodibenz(c,e)azocin-3-one, 5,6,7,8-tetrahydro-6-(2-(3,4-dimethoxyphenyl)ethyl)-2,10,11-trimethoxy-, hydrobromide, (±)- is a complex organic compound with a unique structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate molecular structure allows it to interact with different biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-7,12b-Methanodibenz(c,e)azocin-3-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the azocin ring system and the introduction of the methoxy and dimethoxyphenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3H-7,12b-Methanodibenz(c,e)azocin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3H-7,12b-Methanodibenz(c,e)azocin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3H-7,12b-Methanodibenz(c,e)azocin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties.
Berberine: A natural compound with antidiabetic properties.
Uniqueness
3H-7,12b-Methanodibenz(c,e)azocin-3-one is unique due to its complex structure and diverse functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
75370-46-6 |
|---|---|
Formule moléculaire |
C29H34BrNO6 |
Poids moléculaire |
572.5 g/mol |
Nom IUPAC |
10-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,15-trimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2,4,6,12,15-pentaen-14-one;hydrobromide |
InChI |
InChI=1S/C29H33NO6.BrH/c1-32-24-7-6-18(10-25(24)33-2)8-9-30-17-20-13-23(31)28(36-5)16-29(20)15-21(30)11-19-12-26(34-3)27(35-4)14-22(19)29;/h6-7,10,12-14,16,21H,8-9,11,15,17H2,1-5H3;1H |
Clé InChI |
SGBMMAPPFTXKML-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCN2CC3=CC(=O)C(=CC34CC2CC5=CC(=C(C=C45)OC)OC)OC)OC.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)

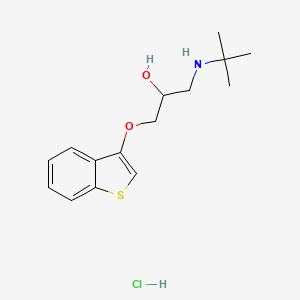
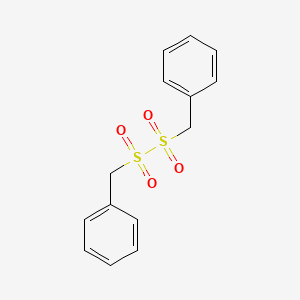
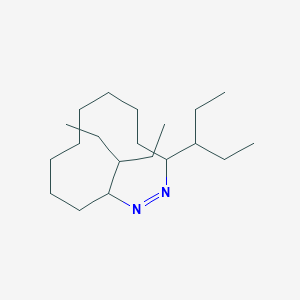

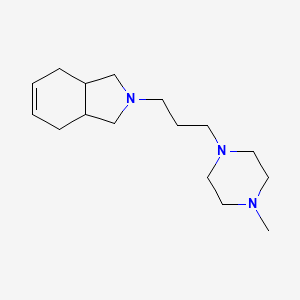
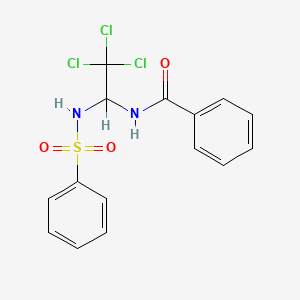

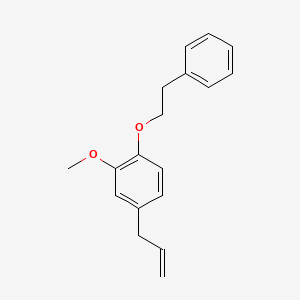
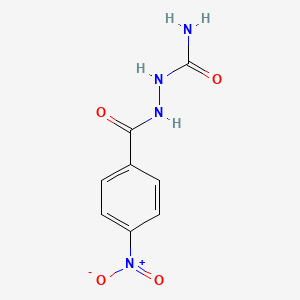
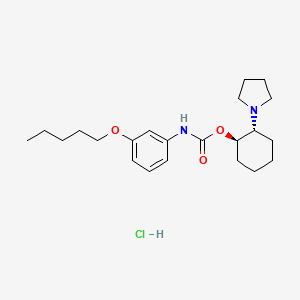
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
